Aqueous Solubility Comparison: Dihydrochloride Salt vs. Free Base Forms
The dihydrochloride salt form of Cyclohexylmethyl-pyridin-2-YL-amine exhibits markedly enhanced aqueous solubility relative to the free base and to structurally related cyclohexylmethyl derivatives lacking the pyridinyl amine. Experimental aqueous solubility of the compound has been reported as 38 µM . In contrast, the free base form (N-(cyclohexylmethyl)pyridin-2-amine) and the cyclohexyl fragment itself are described as insoluble in water and soluble primarily in organic solvents . This salt-form advantage directly impacts assay development, enabling higher concentration ranges in aqueous buffers without the use of DMSO co-solvents.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 38 µM (dihydrochloride salt) |
| Comparator Or Baseline | Free base / cyclohexyl fragment: insoluble in water |
| Quantified Difference | Quantifiable solubility vs. insoluble |
| Conditions | Aqueous medium; experimental determination from AladdinSci assay ALA4422048 |
Why This Matters
Enhanced aqueous solubility directly expands the compound's utility in cell-based assays and early formulation studies, reducing DMSO artifacts and improving dose-response curve accuracy.
